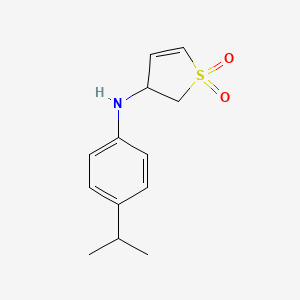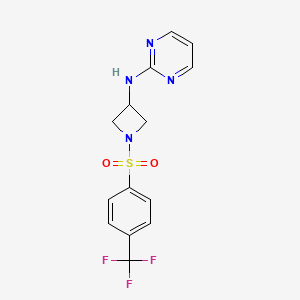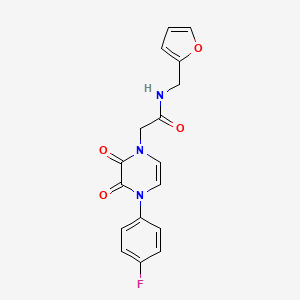
(4-Brom-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone is a heterocyclic compound that features a pyrazole ring substituted with bromine and methyl groups, and a morpholine ring attached via a methanone linkage
Wissenschaftliche Forschungsanwendungen
- Antiparasitika: Forscher haben Derivate dieser Verbindung auf ihr Potenzial als Anti-Leishmanien- und Antimalaria-Medikamente untersucht . Die molekulare Simulationsstudie ergab vielversprechende Bindungsmuster, die auf eine Wirksamkeit gegen Protozoenparasiten hindeuten.
- Bausteine: 4-Brompyrazol dient als vielseitiger Baustein in der organischen Synthese. Es kann zur Herstellung komplexerer Moleküle wie 1,4'-Bipyrazole verwendet werden .
- Mikrowellenaktivierung: Forscher haben die Mikrowellenaktivierung eingesetzt, um die Synthese verwandter Verbindungen, einschließlich 4-Fluorbenzaldehyd, zu verbessern .
- Antipromastigote Aktivität: Verbindung 13, ein Derivat dieser Klasse, zeigte eine potente in-vitro-Antipromastigote-Aktivität gegen Leishmanien-Parasiten. Molekulare Simulationen deuteten auf eine günstige Bindung in der LmPTR1-Tasche hin .
Medizinische Chemie und Wirkstoffentwicklung
Organische Synthese und chemische Reaktionen
Biologische Studien und Enzyminhibition
Vielseitige Anwendungen
Wirkmechanismus
Target of Action
Similar compounds have shown potential against various targets .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrazole derivatives .
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
Similar compounds have shown stability under various conditions .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst.
Attachment of the Morpholine Ring: The brominated pyrazole is then reacted with morpholine in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield reduced pyrazole derivatives.
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent.
Drug Development: It can be explored for its potential as a lead compound in drug discovery.
Industry:
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
- (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
- (4-bromo-1H-pyrazole)
- (1,5-dimethyl-1H-pyrazol-3-yl)methanone
Comparison:
- Structural Differences: The presence of the morpholine ring in (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.
- Reactivity: The bromine substituent in the pyrazole ring can influence the compound’s reactivity, making it more suitable for certain types of chemical reactions.
- Applications: While similar compounds may also have applications in medicinal chemistry and organic synthesis, the unique combination of substituents in (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone may offer distinct advantages in specific contexts.
Eigenschaften
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-7-9(11)8(2)14(12-7)10(15)13-3-5-16-6-4-13/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZYAMKWJPXXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N2CCOCC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2460736.png)
![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)


![(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2460745.png)
![4-[3-(Piperidin-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2460748.png)
![(E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2460749.png)
![2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2460750.png)
![1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2460751.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2460756.png)

